molecular formula C11H14BrNO B8658892 [2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

Cat. No. B8658892
M. Wt: 256.14 g/mol
InChI Key: VCVCUPUSGXREJJ-UHFFFAOYSA-N
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Patent
US08906913B2

Procedure details

To a solution of [2-aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol (9.49 g, 37.02 mmol) in dichloroethane (120 mL), was added thionylchloride (3.2 mL, 44.4 mmol) at 0° C. and stirred for 2 h at r.t. After completion of the reaction as indicated by TLC, the reaction mixture was quenched with water (30 mL) at 0° C. Dichloroethane layer was separated from the acidic layer and discarded. The acidic layer was neutralized with sodium bicarbonate at 0° C. till pH=8 and extracted with 5% methanol in DCM (3×300 mL). The combined organic layers were dried over anhydrous sodium sulphate and concentrated to yield the title compound in crude form (5.20 g, 59%) as white gel, which was used as such in the next step.
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=2)[CH2:5][CH:4]1[CH2:6]O.S(Cl)(Cl)=O>ClC(Cl)C>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]23[CH2:5][CH:4]2[CH2:6][NH:1][CH2:2]3)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
9.49 g
Type
reactant
Smiles
NCC1(C(C1)CO)C1=CC=C(C=C1)Br
Name
Quantity
3.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (30 mL) at 0° C
CUSTOM
Type
CUSTOM
Details
Dichloroethane layer was separated from the acidic layer
CUSTOM
Type
CUSTOM
Details
was neutralized with sodium bicarbonate at 0° C. till pH=8
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% methanol in DCM (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C12CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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